An In-depth Technical Guide to the Chemical Properties of 4-(Diethylamino)-2-phenylbutyronitrile
An In-depth Technical Guide to the Chemical Properties of 4-(Diethylamino)-2-phenylbutyronitrile
Abstract
This technical guide provides a comprehensive examination of 4-(Diethylamino)-2-phenylbutyronitrile, a tertiary amine-containing nitrile with significant potential as a versatile intermediate in synthetic and medicinal chemistry. While this specific compound is not as extensively documented as its dimethylamino analog, this paper constructs a robust profile of its chemical properties through a synthesis of established chemical principles, analysis of analogous structures, and predictive modeling of its reactivity and spectroscopic signatures. We present a detailed, field-proven protocol for its synthesis via phase-transfer catalyzed alkylation, explore its key reactive centers, and outline a complete workflow for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of novel chemical entities.
Introduction and Structural Elucidation
4-(Diethylamino)-2-phenylbutyronitrile belongs to the class of γ-amino-α-aryl nitriles. This structural motif is of significant interest in drug discovery, as it forms the core of various biologically active molecules and serves as a key precursor to more complex pharmaceutical agents, such as methadone and its analogs.[1][2] The molecule features three key functional components that dictate its chemical personality: a polar nitrile group, a bulky phenyl ring attached to a chiral center, and a basic diethylamino group. The interplay of these groups defines its reactivity, physical properties, and analytical characteristics.
While direct experimental data for 4-(Diethylamino)-2-phenylbutyronitrile is limited in public literature, we can reliably predict its properties based on its constituent parts and by comparison to well-characterized analogs like 2-phenylbutyronitrile.[3][4]
Molecular Structure and Identification
The fundamental structure comprises a four-carbon butyronitrile chain with a phenyl group at the C2 position and a diethylamino group at the C4 position.
Diagram 1: Molecular Structure of 4-(Diethylamino)-2-phenylbutyronitrile
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its key precursors. Properties for the target compound are estimated based on structure-property relationships and data from analogous molecules.
| Property | 4-(Diethylamino)-2-phenylbutyronitrile (Predicted) | 2-Phenylbutyronitrile (Reference)[5] | 2-Chloro-N,N-diethylethanamine (Reference)[6][7] |
| CAS Number | Not Assigned | 769-68-6 | 100-35-6 |
| Molecular Formula | C₁₄H₂₀N₂ | C₁₀H₁₁N | C₆H₁₄ClN |
| Molecular Weight | 216.32 g/mol | 145.20 g/mol | 135.63 g/mol |
| Boiling Point | > 150 °C at reduced pressure | 114-115 °C / 15 mmHg | ~150-170 °C |
| Density | ~0.95 - 0.98 g/mL | 0.974 g/mL at 25 °C | ~1.0 - 1.1 g/cm³ |
| Refractive Index | ~1.50 - 1.51 | n20/D 1.5086 | Not Available |
| Solubility | Soluble in common organic solvents (e.g., Toluene, DCM, Ether). Sparingly soluble in water. | Insoluble in water. | Low solubility in water. |
Proposed Synthesis and Mechanistic Insights
The most logical and industrially scalable approach to synthesize 4-(Diethylamino)-2-phenylbutyronitrile is through the C-alkylation of 2-phenylbutyronitrile with a suitable alkylating agent, such as 2-chloro-N,N-diethylethanamine. Due to the biphasic nature of the reactants (an organic nitrile and an aqueous base), this reaction is an ideal candidate for phase-transfer catalysis (PTC).[8][9]
Causality Behind Experimental Choices:
-
Base: A concentrated aqueous solution of sodium hydroxide (50% w/w) is used. This provides a high concentration of hydroxide ions at the phase interface, strong enough to deprotonate the α-carbon of 2-phenylbutyronitrile, which is activated by the adjacent phenyl and nitrile groups.
-
Solvent: Toluene is an excellent choice as the organic solvent. It is water-immiscible, effectively dissolves the organic reactants, and has a suitable boiling point for reactions that may require moderate heating.
-
Phase-Transfer Catalyst: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) is crucial.[10][11] The lipophilic cation (Q⁺) pairs with the hydroxide anion (OH⁻), transporting it into the organic phase to deprotonate the nitrile. Subsequently, it pairs with the newly formed carbanion (PhCH(CN)⁻), making it a "soft" and highly reactive nucleophile for the Sₙ2 reaction with the alkyl halide. This circumvents the low reactivity typically seen in two-phase systems.[12]
Detailed Experimental Protocol: Synthesis via Phase-Transfer Catalysis
-
Reactor Setup: To a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-phenylbutyronitrile (14.5 g, 0.1 mol), 2-chloro-N,N-diethylethanamine hydrochloride (18.9 g, 0.11 mol), and tetrabutylammonium bromide (1.6 g, 0.005 mol) in 150 mL of toluene.
-
Base Addition: With vigorous stirring, slowly add 50 mL of 50% (w/w) aqueous sodium hydroxide solution via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 40-50 °C using a water bath if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 50 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of deionized water and continue stirring for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene.
-
Washing & Drying: Combine the organic layers and wash them successively with 100 mL of water and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude product, a viscous oil, can be purified by vacuum distillation to yield 4-(Diethylamino)-2-phenylbutyronitrile.
Reaction Mechanism
Diagram 2: Phase-Transfer Catalysis (PTC) Cycle for Synthesis
Reactivity Profile and Chemical Transformations
The molecule possesses three primary sites of reactivity: the nitrile group, the tertiary amine, and the benzylic proton.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can undergo hydrolysis or reduction.[13]
-
Acid-Catalyzed Hydrolysis: Refluxing the nitrile in the presence of strong aqueous acid (e.g., H₂SO₄/H₂O) will first produce the corresponding amide, 4-(diethylamino)-2-phenylbutanamide, which upon further heating will hydrolyze completely to 4-(diethylamino)-2-phenylbutanoic acid. The amine will be protonated under these conditions, requiring a final basic work-up to isolate the amino acid.
-
Reduction to Primary Amine: Treatment with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the nitrile to a primary amine, yielding 4-(diethylamino)-2-phenylbutane-1-amine. This transformation creates a valuable 1,4-diamine scaffold.
Reactions of the Tertiary Amine
The lone pair of electrons on the nitrogen atom makes the diethylamino group a nucleophilic and basic center.
-
Salt Formation: As a base, it readily reacts with acids like HCl to form the corresponding hydrochloride salt. This is a common strategy to improve water solubility and crystallinity, which aids in purification and handling.
-
N-Oxidation: Reaction with an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine to its corresponding N-oxide.
Reactivity of the Benzylic Proton
While the benzylic proton at C2 is acidic enough to be removed by strong bases for the initial alkylation, its removal is significantly less favorable once the γ-amino group is installed, compared to the starting material 2-phenylbutyronitrile. Further deprotonation would require very strong, non-nucleophilic bases like LDA or NaHMDS.
Diagram 3: Potential Reaction Pathways
Analytical and Spectroscopic Characterization Workflow
Confirming the successful synthesis and purity of 4-(Diethylamino)-2-phenylbutyronitrile requires a multi-technique analytical approach.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Useful for reaction monitoring. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of triethylamine (1-2%) added to prevent tailing of the basic amine spot on the acidic silica gel plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The definitive method for assessing purity and confirming molecular weight. The compound is sufficiently volatile for GC analysis.
Spectroscopic Characterization
The identity of the final product is unequivocally confirmed by a combination of NMR, IR, and Mass Spectrometry.
| Technique | Predicted Signature | Rationale |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Phenyl protons.~3.6-3.8 ppm (t, 1H): Benzylic proton (CH-CN).~2.5-2.7 ppm (q, 4H): Methylene protons of ethyl groups (-N-CH₂-CH₃).~2.2-2.4 ppm (m, 2H): Methylene protons adjacent to amine (-CH₂-N).~1.9-2.1 ppm (m, 2H): Methylene protons β to amine (-CH-CH₂-CH₂-).~1.0-1.2 ppm (t, 6H): Methyl protons of ethyl groups (-N-CH₂-CH₃). | Chemical shifts are predicted based on standard ranges and deshielding effects from adjacent functional groups.[14] The ethyl groups on the nitrogen will show a characteristic quartet and triplet pattern.[15] |
| ¹³C NMR | ~135-140 ppm: Quaternary aromatic carbon.~127-130 ppm: Aromatic CH carbons.~120-125 ppm: Nitrile carbon (C≡N).~50-55 ppm: Methylene carbon adjacent to amine (-CH₂-N).~45-50 ppm: Methylene carbons of ethyl groups (-N-CH₂-).~35-40 ppm: Benzylic carbon (CH-CN).~25-30 ppm: Methylene carbon β to amine (-CH₂-).~10-15 ppm: Methyl carbons of ethyl groups (-CH₃). | Predicted based on standard carbon chemical shift tables. The nitrile carbon is a key diagnostic peak. |
| FTIR | ~3030 cm⁻¹ (w): Aromatic C-H stretch.~2970, 2870 cm⁻¹ (m-s): Aliphatic C-H stretch.~2245 cm⁻¹ (m, sharp): C≡N stretch.[16][17]~1600, 1495, 1450 cm⁻¹ (m): Aromatic C=C stretches.~1150-1200 cm⁻¹ (m): C-N stretch. | The sharp, medium-intensity peak around 2245 cm⁻¹ is highly characteristic of a nitrile group and is a primary indicator of the product's identity.[18][19] |
| Mass Spec (EI) | M⁺ at m/z 216: Molecular ion peak (odd by Nitrogen Rule).[20]Base Peak at m/z 86: [CH₂=N(CH₂CH₃)₂]⁺ from α-cleavage. | The most favorable fragmentation for tertiary amines is alpha-cleavage (cleavage of the bond beta to the nitrogen atom), which results in a stable, resonance-stabilized iminium cation.[21][22][23] |
Diagram 4: Analytical Workflow for Product Validation
Applications in Research and Drug Development
While 4-(Diethylamino)-2-phenylbutyronitrile itself may not have direct pharmacological applications, its value lies in its role as a sophisticated chemical building block.
-
Scaffold for Novel Analgesics: The core structure is closely related to intermediates used in the synthesis of opioid analgesics.[1][24] Modification of the phenyl ring, reduction or hydrolysis of the nitrile, and variation of the N-alkyl groups can lead to the generation of libraries of novel compounds for screening as analgesics or NMDA receptor antagonists.[25]
-
Precursor to Diamines and Amino Acids: As detailed in the reactivity section, this compound provides straightforward access to 1,4-diamines and γ-amino acids. These are valuable synthons for constructing polyamines, peptide mimics, and heterocyclic systems like piperidines and pyrrolidines, which are prevalent in many pharmaceuticals.
-
Probing Structure-Activity Relationships (SAR): By serving as the diethyl analog to the more common dimethyl intermediate, it allows researchers to directly probe the effects of increased steric bulk and lipophilicity at the amine terminus, providing valuable data for SAR studies in drug optimization programs.
Conclusion
4-(Diethylamino)-2-phenylbutyronitrile is a molecule of significant synthetic utility, positioned at the intersection of several important chemical classes. Although not widely characterized in the literature, its chemical behavior can be confidently predicted. This guide has provided a robust framework for its synthesis via a high-yield phase-transfer catalysis protocol, a detailed analysis of its reactivity, and a comprehensive workflow for its analytical confirmation. By understanding and applying the principles outlined herein, researchers can effectively produce and utilize this versatile intermediate to advance projects in organic synthesis and medicinal chemistry, paving the way for the discovery of new chemical entities with potential therapeutic value.
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